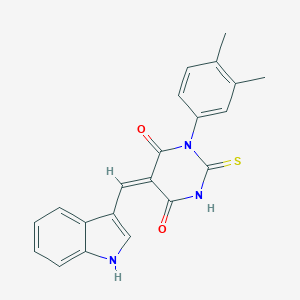![molecular formula C26H27N3O2 B317438 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B317438.png)
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the following steps:
Formation of Chalcone Intermediate: The reaction between 4-methoxybenzaldehyde and 3,4-dimethylacetophenone in the presence of a base such as sodium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring.
Final Product Formation: The final step involves the reaction of the triazole intermediate with 4-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- **1-[4-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]propanone
- **1-[4-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]butanone
Uniqueness
The uniqueness of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE lies in its specific substitution pattern on the triazole ring and the presence of multiple aromatic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C26H27N3O2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
1-[4-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C26H27N3O2/c1-17-6-9-21(10-7-17)26-28(23-11-8-18(2)19(3)16-23)25(20(4)30)27-29(26)22-12-14-24(31-5)15-13-22/h6-16,26H,1-5H3 |
InChI 键 |
KUPPFNPMATTWFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(N=C(N2C3=CC(=C(C=C3)C)C)C(=O)C)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=CC=C(C=C1)C2N(N=C(N2C3=CC(=C(C=C3)C)C)C(=O)C)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B317357.png)
![1,3-bis(2-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317358.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317359.png)
![ethyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317361.png)
![methyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317362.png)
![1,3-bis(2-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317363.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B317371.png)
![(5Z)-5-[(4-hydroxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317372.png)
![(5Z)-1,4-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317373.png)
![(5Z)-1,4-dimethyl-5-[(2-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317374.png)
![(5Z)-4-methyl-5-[(3-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317376.png)
![(5E)-5-[[2-(4-methoxyphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B317377.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B317378.png)
